3-({4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}methyl)benzonitrile

Catalog No.
S6732303
CAS No.
2548982-57-4
M.F
C18H20N4O
M. Wt
308.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-({4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}meth...

CAS Number

2548982-57-4

Product Name

3-({4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}methyl)benzonitrile

IUPAC Name

3-[[4-(pyrazin-2-yloxymethyl)piperidin-1-yl]methyl]benzonitrile

Molecular Formula

C18H20N4O

Molecular Weight

308.4 g/mol

InChI

InChI=1S/C18H20N4O/c19-11-16-2-1-3-17(10-16)13-22-8-4-15(5-9-22)14-23-18-12-20-6-7-21-18/h1-3,6-7,10,12,15H,4-5,8-9,13-14H2

InChI Key

GVYGBCYOXZPCFW-UHFFFAOYSA-N

SMILES

C1CN(CCC1COC2=NC=CN=C2)CC3=CC(=CC=C3)C#N

Canonical SMILES

C1CN(CCC1COC2=NC=CN=C2)CC3=CC(=CC=C3)C#N

3-({4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}methyl)benzonitrile is a synthetic organic compound characterized by its complex structure, which includes a benzonitrile moiety linked to a piperidine ring through a pyrazinyl ether. This compound has garnered interest in medicinal chemistry due to its potential pharmacological properties.

The structural formula can be broken down as follows:

  • Benzonitrile: A benzene ring with a cyano group (-C≡N) attached.
  • Piperidine: A six-membered ring containing five carbon atoms and one nitrogen atom.
  • Pyrazine: A six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4.

The molecular formula of this compound is C15H19N3OC_{15}H_{19}N_3O, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.

The chemical reactivity of 3-({4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}methyl)benzonitrile can be explored through various functional groups present in its structure. Key reactions may include:

  • Nucleophilic substitutions at the benzonitrile carbon or the piperidine nitrogen.
  • Electrophilic aromatic substitutions on the benzene ring, particularly in the presence of activating groups.
  • Hydrolysis of the cyano group under acidic or basic conditions to yield corresponding carboxylic acids.

These reactions facilitate modifications that can enhance biological activity or alter pharmacokinetic properties.

Research indicates that compounds with similar structures to 3-({4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}methyl)benzonitrile exhibit various biological activities, including:

  • Antitumor effects: Some derivatives have shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial properties: The presence of the piperidine and pyrazine moieties may contribute to activity against bacterial and fungal strains.
  • Central Nervous System effects: Compounds with piperidine rings are often investigated for their potential as anxiolytics or antidepressants.

Further studies are required to elucidate the specific mechanisms of action for this compound.

The synthesis of 3-({4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}methyl)benzonitrile typically involves multi-step organic synthesis techniques:

  • Formation of the piperidine derivative: This can be achieved through alkylation or acylation reactions.
  • Synthesis of the pyrazine ether: The pyrazine ring can be constructed via cyclization reactions involving suitable precursors.
  • Coupling reaction: The final step involves coupling the piperidine derivative with the benzonitrile moiety, often facilitated by coupling agents like EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide).

Each step requires careful optimization of reaction conditions to maximize yield and purity.

This compound may find applications in several fields:

  • Pharmaceutical Industry: As a lead compound for developing new medications targeting cancer or infectious diseases.
  • Chemical Biology: For probing biological pathways or mechanisms due to its structural complexity.
  • Material Science: Potential use in creating novel materials with specific electronic or optical properties.

Interaction studies involving 3-({4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}methyl)benzonitrile focus on its binding affinity to various biological targets:

  • Enzyme Inhibition: Investigating its role as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Binding Studies: Assessing its affinity for neurotransmitter receptors could provide insights into its potential CNS effects.

Such studies are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound.

Several compounds share structural similarities with 3-({4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}methyl)benzonitrile. Here are some notable examples:

Compound NameStructure HighlightsUnique Features
4-Chloro-2-{[methyl(piperidin-3-yl)amino]methyl}benzonitrileContains a chloro substituent on the benzene ringShows distinct antimicrobial activity
4-{4-[4-Methoxypyridin-2-Yl]amino}piperidin-1-Yl}carbonyl)benzonitrileFeatures a methoxypyridine moietyPotentially exhibits anti-inflammatory effects
3-[4-(4-Methylpiperazin-1-Yl)anilino]-6-propan-2-YlIncorporates a piperazine instead of piperidineNotable for its neuroprotective properties

The uniqueness of 3-({4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}methyl)benzonitrile lies in its specific combination of functional groups, which may confer distinct biological activities not observed in other similar compounds.

XLogP3

2.1

Hydrogen Bond Acceptor Count

5

Exact Mass

308.16371127 g/mol

Monoisotopic Mass

308.16371127 g/mol

Heavy Atom Count

23

Dates

Last modified: 11-23-2023

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